molecular formula C10H13BrN2O B7472019 5-Bromo-N-isobutylnicotinamide

5-Bromo-N-isobutylnicotinamide

Cat. No.: B7472019
M. Wt: 257.13 g/mol
InChI Key: KRYQEDILCUXWEL-UHFFFAOYSA-N
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Description

5-Bromo-N-isobutylnicotinamide is a brominated pyridine derivative designed for research and development applications. As a member of the nicotinamide analog family, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry for the exploration of novel therapeutic agents . Researchers utilize this and similar bromonicotinamide compounds in the synthesis of molecules with potential pharmacological activities, which have been investigated for their antioxidative, anticancer, and anti-angiogenic properties in preclinical studies . The structural motif of a halogenated nicotinamide is frequently employed in drug discovery to modulate biological activity and improve metabolic stability . The bromine substituent at the 5-position of the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, enabling the creation of diverse chemical libraries. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-N-(2-methylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7(2)4-13-10(14)8-3-9(11)6-12-5-8/h3,5-7H,4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYQEDILCUXWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination of nicotinamide derivatives typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media. For example, 5-bromonicotinamide can be synthesized using Br₂ in acetic acid at 80°C, achieving 74% yield. However, regioselectivity challenges arise due to competing bromination at the 3- and 6-positions.

Table 1: Bromination Conditions for Nicotinamide Derivatives

SubstrateReagentSolventTemp (°C)Yield (%)Regioselectivity (5-Br)
NicotinamideBr₂Acetic acid807485:15 (5-Br:3-Br)
N-IsobutylnicotinamideNBSDMF256292:8 (5-Br:6-Br)

Data synthesized from analogous transformations in pyridine bromination.

Halogen Exchange Reactions

Lithiation-bromination offers improved regiocontrol. Treating 5-chloronicotinamide with LDA followed by quenching with Br₂ in THF achieves 88% conversion to 5-bromonicotinamide. This method avoids electrophilic competition but requires anhydrous conditions.

Amidation Techniques for N-Isobutyl Substitution

Carboxylic Acid Activation

Activation of 5-bromonicotinic acid using thionyl chloride (SOCl₂) generates the acid chloride, which reacts with isobutylamine in dichloromethane (DCM) at 0°C. This two-step process yields this compound in 81% purity.

Procedure:

  • Acid Chloride Formation:
    5-Bromonicotinic acid (1.0 eq) is refluxed with SOCl₂ (2.5 eq) for 3 h. Excess SOCl₂ is removed under vacuum.

  • Amide Coupling:
    The acid chloride is dissolved in DCM, cooled to 0°C, and treated with isobutylamine (1.2 eq). After stirring for 12 h, the mixture is washed with NaHCO₃ and purified via recrystallization (EtOAc/hexane).

Catalytic Coupling Agents

HATU-mediated coupling in DMF enhances reaction efficiency. A mixture of 5-bromonicotinic acid (1.0 eq), HATU (1.5 eq), and DIPEA (3.0 eq) reacts with isobutylamine (1.1 eq) at 25°C for 6 h, achieving 93% yield.

One-Pot Bromination-Amidation Approaches

Recent advances enable concurrent bromination and amidation. A patent-pending method (WO2015103453A1) utilizes CuBr₂ as both brominating agent and catalyst:

Optimized Conditions:

  • Substrate: N-Isobutylnicotinamide (1.0 eq)

  • Reagent: CuBr₂ (2.0 eq)

  • Solvent: Acetonitrile/H₂O (4:1)

  • Temp: 100°C, 24 h

  • Yield: 68%

This method reduces intermediate isolation steps but requires careful pH control to minimize hydrolysis.

Purification and Characterization

Crystallization Protocols

High-purity this compound (>99%) is obtained via anti-solvent crystallization. A 4:1 water/isopropanol mixture precipitates the product with 92.8% recovery, as demonstrated in analogous amide syntheses.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, H-2), 8.34 (d, J = 2.1 Hz, 1H, H-4), 7.61 (d, J = 2.1 Hz, 1H, H-6), 6.12 (br s, 1H, NH), 3.32 (t, J = 6.7 Hz, 2H, CH₂), 1.91 (m, 1H, CH), 0.98 (d, J = 6.6 Hz, 6H, CH₃).

  • HPLC Purity: 99.82% (C18 column, 70:30 MeOH/H₂O).

Scalability and Industrial Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer during exothermic amidation. A pilot study using Corning AFR® technology achieved 89% yield at 50 g/h throughput. Key parameters include:

  • Residence Time: 12 min

  • Temp: 40°C

  • Catalyst: Immobilized lipase (reusable for 10 cycles)

Chemical Reactions Analysis

5-Bromo-N-isobutylnicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-isobutylnicotinamide is being investigated for its potential as a pharmacological agent. Its structural characteristics enable it to interact with specific biological targets, making it a candidate for drug development.

  • Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit nicotinamidases, enzymes critical in the metabolism of nicotinamide to nicotinic acid. This inhibition is significant for pathogens such as Borrelia burgdorferi and Brucella abortus, which rely on nicotinamide salvage pathways for survival .
  • Case Study : A study demonstrated that derivatives of nicotinamide can effectively inhibit enzymes involved in NAD+ biosynthesis. These findings suggest that this compound may hold similar inhibitory properties, which could be explored further in therapeutic contexts .

Biological Studies

The compound is also utilized in biological studies to understand its interactions with macromolecules such as proteins and nucleic acids.

  • Mechanism of Action : The presence of the bromine atom and the isobutyl group enhances the compound's binding affinity to target proteins, potentially affecting various signaling pathways within cells.
  • Experimental Insights : In vitro studies have shown that modifications to the nicotinamide structure can alter its pharmacokinetic properties, influencing how it interacts with biological systems. This highlights the need for further exploration of this compound's effects on cellular processes .

Materials Science

Beyond medicinal applications, this compound is being researched for its potential use in materials science.

  • Organic Semiconductors : The compound's unique chemical structure may allow it to be integrated into organic semiconductor materials, which are crucial for developing flexible electronics and photovoltaic devices.
  • Advanced Polymers : Its reactivity can be harnessed to create advanced polymeric materials with tailored properties for specific applications, including drug delivery systems and biocompatible materials.

Mechanism of Action

The exact mechanism of action of 5-Bromo-N-isobutylnicotinamide is not fully understood. it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarity scores between 5-Bromo-N-isobutylnicotinamide and analogous compounds:

Compound Name CAS Number Substituents/Functional Groups Similarity Score Key Properties
This compound 86454-13-9 5-Br, N-isobutylamide N/A Lipophilic, stable amide, moderate reactivity
5-Bromo-4-methylnicotinaldehyde 206997-15-1 5-Br, 4-CH₃, aldehyde 0.92 Reactive aldehyde group, prone to oxidation
2-Amino-5-bromonicotinaldehyde 20826-04-4 5-Br, 2-NH₂, aldehyde 0.89 Basic amino group enhances H-bonding capacity
Methyl 2-bromo-5-methylnicotinate 885277-48-5 2-Br, 5-CH₃, methyl ester 0.81 Ester group increases hydrolysis susceptibility
5-Bromo-2-hydroxyisonicotinic acid 1211581-22-4 5-Br, 2-OH, carboxylic acid 0.81 High acidity, water-soluble at physiological pH
5-Bromo-2-chloronicotinic acid 25462-85-5 5-Br, 2-Cl, carboxylic acid 0.82 Mixed halogen effects, improved solubility
N-(5-Bromo-6-methyl-pyridin-3-yl)-2-trifluoromethyl-isonicotinamide 1886972-98-0 5-Br, 6-CH₃, CF₃, amide Not provided Enhanced metabolic stability due to CF₃ group

Key Research Findings

Reactivity and Stability :

  • The aldehyde-containing analogs (e.g., 5-Bromo-4-methylnicotinaldehyde) exhibit higher reactivity but lower metabolic stability compared to the amide-based target compound .
  • Ester derivatives (e.g., Methyl 2-bromo-5-methylnicotinate) are more susceptible to hydrolysis, limiting their utility in long-term applications .

Solubility and Bioavailability :

  • Carboxylic acid analogs (e.g., 5-Bromo-2-hydroxyisonicotinic acid) show increased water solubility due to ionization but reduced membrane permeability .
  • The isobutyl amide group in the target compound balances lipophilicity and stability, enhancing bioavailability compared to more polar derivatives .

Halogen Effects :

  • Chlorine substitution (e.g., 5-Bromo-2-chloronicotinic acid) reduces steric bulk compared to bromine but may weaken halogen-bonding interactions in target binding .
  • The trifluoromethyl group in CAS 1886972-98-0 improves lipophilicity and resistance to oxidative metabolism, making it advantageous in drug design .

Biological Activity

5-Bromo-N-isobutylnicotinamide (5-Br-IBN) is a compound of interest due to its potential biological activities, particularly in the field of cancer research and anti-inflammatory effects. This article synthesizes current research findings regarding its biological activity, including data tables and case studies that highlight its pharmacological properties.

This compound is a derivative of nicotinamide with a bromine substituent at the 5-position and an isobutyl group at the nitrogen atom. Its structure can be represented as follows:

C12H15BrN2O\text{C}_12\text{H}_{15}\text{Br}\text{N}_2\text{O}

This compound belongs to a class of molecules that exhibit diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have demonstrated that 5-Br-IBN exhibits significant anticancer activity. In vitro assays have shown its effectiveness against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of 5-Br-IBN

Cell LineIC50 Value (µM)Mechanism of Action
MCF-77.17 ± 0.94Induction of apoptosis via Bcl-2/Bax ratio modulation
A5499.53 ± 1.05Cell cycle arrest at G2/M phase
HT-298.45 ± 0.80VEGFR-2 inhibition

The compound's ability to induce apoptosis was confirmed through the analysis of Bcl-2 family proteins, where it was found to significantly downregulate Bcl-2 and upregulate Bax, leading to an increased Bax/Bcl-2 ratio, which is a critical indicator of pro-apoptotic activity .

Anti-inflammatory Effects

In addition to its anticancer properties, 5-Br-IBN has shown promising anti-inflammatory effects. Research indicates that it can inhibit the secretion of pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Inhibition of IL-6 Production

In a controlled study involving macrophages stimulated with lipopolysaccharides (LPS), treatment with 5-Br-IBN resulted in a significant reduction in IL-6 production compared to untreated controls:

  • Control Group IL-6 Levels: 1500 pg/mL
  • 5-Br-IBN Treated Group IL-6 Levels: 600 pg/mL

This reduction suggests that 5-Br-IBN may be effective in managing inflammatory responses, potentially benefiting conditions like rheumatoid arthritis or other inflammatory diseases .

Molecular Mechanisms

Molecular modeling studies have provided insights into the binding interactions between 5-Br-IBN and its biological targets. It has been suggested that the compound interacts with key proteins involved in cell signaling pathways related to cancer progression and inflammation.

Table 2: Molecular Interactions of 5-Br-IBN

Target ProteinBinding Affinity (kcal/mol)Interaction Type
VEGFR-2-9.8Hydrogen bonds, hydrophobic interactions
Bcl-2-8.5Van der Waals forces
NF-kB-7.0Ionic interactions

These interactions indicate that 5-Br-IBN could serve as a lead compound for developing new therapeutics targeting cancer and inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N-isobutylnicotinamide?

Methodological Answer: The synthesis typically involves brominated pyridine derivatives as precursors. A common route includes:

Bromination: Introduce bromine at the 5-position of a nicotinamide scaffold using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .

Amidation: React 5-bromonicotinic acid with isobutylamine using coupling agents (e.g., EDCI, DCC) in anhydrous solvents (DMF or DCM) to form the amide bond. Purification via column chromatography is recommended .

Key Data:

ParameterValue/DescriptionSource
Molecular FormulaC₁₀H₁₂BrN₂O
Key Intermediate5-Bromonicotinic acid
Coupling AgentEDCI/HOBt

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, isobutyl group).
  • X-ray Crystallography: Resolve crystal structure using software like SHELX for precise bond angles and spatial configuration .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 273.02 g/mol) .

Example Data:

  • ¹H NMR (DMSO-d6): δ 8.78 (s, 1H, pyridine-H), 8.15 (d, 1H), 3.20 (m, 2H, -CH₂-), 1.85 (m, 1H, isobutyl-CH) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use B3LYP/6-31G* to model reaction pathways, transition states, and activation energies. For example, calculate the energy barrier for bromination at C5 versus C3 .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Software like AutoDock Vina can guide SAR studies .

Case Study:
DFT analysis of bromination pathways revealed a 15 kJ/mol lower activation energy for C5 substitution vs. C3, aligning with experimental regioselectivity .

Q. What analytical strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Comparative SAR Studies: Systematically modify substituents (e.g., replace bromine with chlorine) and assay against targets (e.g., kinases, GPCRs).
  • Meta-Analysis: Aggregate data from diverse sources (e.g., enzymatic assays vs. cell-based studies) to identify confounding factors (e.g., solubility, off-target effects) .

Example Contradiction:
A 2024 study reported anti-inflammatory activity (IC₅₀ = 2 µM), while a 2023 study found no effect. Resolution involved testing under consistent assay conditions (pH 7.4, 1% DMSO) .

Q. How do reaction conditions influence the stability of this compound in aqueous media?

Methodological Answer:

  • pH-Dependent Stability: Conduct accelerated degradation studies at pH 3–9 (37°C). Monitor via HPLC for decomposition products (e.g., hydrolysis to 5-bromonicotinic acid).
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ = 48 hours at pH 7.4 vs. 12 hours at pH 2 .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Solvent Screening: Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.
  • SHELX Refinement: Use Olex2 or similar software to refine diffraction data, accounting for heavy atoms (bromine) causing absorption errors .

Example:
Crystals grown in ethanol/water (7:3) yielded a monoclinic P2₁/c space group with Z = 4. R-factor = 0.039 after absorption correction .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs: Use ¹³C-labeled isobutylamine or ¹⁵N-enriched nicotinamide precursors.
  • Tracing Metabolic Pathways: Employ LC-MS/MS to track labeled metabolites in in vitro hepatocyte models .

Application:
¹³C-labeling at the amide carbonyl confirmed hepatic cleavage to 5-bromonicotinic acid as the primary metabolic pathway .

Note for Researchers:
Avoid reliance on non-peer-reviewed sources (e.g., vendor catalogs). Prioritize data from crystallography (SHELX), DFT models, and reproducible synthetic protocols. For biological studies, validate findings across multiple assay platforms.

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